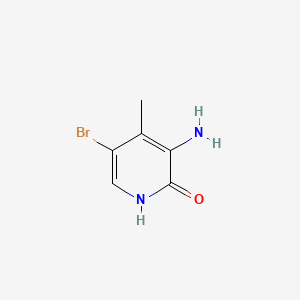

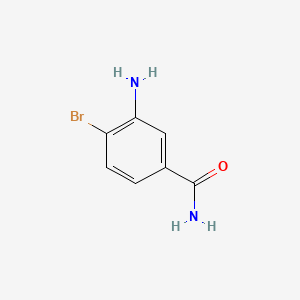

3-氨基-4-溴苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

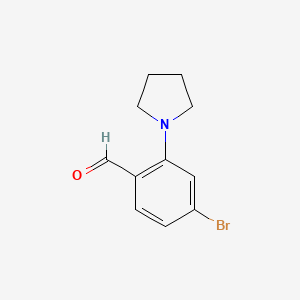

3-Amino-4-bromobenzamide is a chemical compound with the molecular formula C7H7BrN2O . It has a molecular weight of 215.05 .

Molecular Structure Analysis

The InChI code for 3-Amino-4-bromobenzamide is 1S/C7H7BrN2O/c8-5-2-1-4 (7 (10)11)3-6 (5)9/h1-3H,9H2, (H2,10,11) . This indicates that the molecule consists of a benzamide group with an amino group at the 3rd position and a bromo group at the 4th position on the benzene ring.科学研究应用

化学合成和化合物开发

合成途径: 3-氨基-4-溴苯甲酰胺是合成各种复杂分子中的关键中间体。例如,它在CuI催化反应中被用于产生3-取代异香豆素和喹唑啉酮,提供了开发具有潜在生物活性化合物的途径(Cai, Wang, & Xi, 2012); (Xu, Jiang, & Ma, 2012)。

铜催化反应: 该化合物已被用于铜催化的对位官能化卤代芳烃直接胺化反应中,展示了其在构建芳香胺中的价值,这是许多药物中的基本结构(Zhao, Fu, & Qiao, 2010)。

作用机制

Target of Action

The primary target of 3-Amino-4-bromobenzamide is poly ADP ribose polymerase (PARP) . PARP is an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

3-Amino-4-bromobenzamide interacts with its target, PARP, by mimicking the structure of nicotinamide adenine dinucleotide (NAD+) . When PARP is activated, it rapidly uses up stores of NAD+ in the cell as it performs DNA repair . The structure of 3-Amino-4-bromobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .

Biochemical Pathways

The biochemical pathway primarily affected by 3-Amino-4-bromobenzamide is the DNA repair pathway . By inhibiting PARP, 3-Amino-4-bromobenzamide disrupts the normal function of this pathway, leading to a decrease in DNA repair and an increase in programmed cell death .

Result of Action

The result of 3-Amino-4-bromobenzamide’s action is a decrease in DNA repair and an increase in programmed cell death . This is due to its inhibition of PARP, which normally uses NAD+ to repair DNA . By preventing PARP from using NAD+, 3-Amino-4-bromobenzamide disrupts the normal function of the DNA repair pathway .

Action Environment

The action, efficacy, and stability of 3-Amino-4-bromobenzamide can be influenced by various environmental factors These may include the presence of other drugs or substances in the body, the pH of the environment, and the temperature.

生化分析

Biochemical Properties

It is known that benzamide derivatives can participate in various biochemical reactions

Molecular Mechanism

It is known that benzamide derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

3-amino-4-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQQRVWVDJNYIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)

![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)